molecular formula C23H38OSn B14309137 Tributyl(1-ethoxy-3-phenylprop-2-YN-1-YL)stannane CAS No. 111949-08-7

Tributyl(1-ethoxy-3-phenylprop-2-YN-1-YL)stannane

Cat. No.: B14309137
CAS No.: 111949-08-7
M. Wt: 449.3 g/mol
InChI Key: XOQJXUAYLLQEDZ-UHFFFAOYSA-N
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Description

Tributyl(1-ethoxy-3-phenylprop-2-yn-1-yl)stannane is an organotin compound with the molecular formula C23H38OSn. It is a member of the stannane family, which are compounds containing tin (Sn) bonded to organic groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(1-ethoxy-3-phenylprop-2-yn-1-yl)stannane can be synthesized through the reaction of tributylstannylacetylene with ethyl phenylpropiolate under specific conditions. The reaction typically involves the use of a palladium catalyst and a base, such as triethylamine, to facilitate the coupling reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tributyl(1-ethoxy-3-phenylprop-2-yn-1-yl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .

Scientific Research Applications

Tributyl(1-ethoxy-3-phenylprop-2-yn-1-yl)stannane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tributyl(1-ethoxy-3-phenylprop-2-yn-1-yl)stannane involves its ability to participate in radical reactions. The tin-carbon bond can undergo homolytic cleavage to generate radicals, which can then react with other molecules to form new bonds. This property makes it a valuable reagent in radical-mediated organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl(1-ethoxy-3-phenylprop-2-yn-1-yl)stannane is unique due to its specific structure, which includes an ethoxy group and a phenyl group attached to the propynyl moiety. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and materials science .

Properties

CAS No.

111949-08-7

Molecular Formula

C23H38OSn

Molecular Weight

449.3 g/mol

IUPAC Name

tributyl-(1-ethoxy-3-phenylprop-2-ynyl)stannane

InChI

InChI=1S/C11H11O.3C4H9.Sn/c1-2-12-10-6-9-11-7-4-3-5-8-11;3*1-3-4-2;/h3-5,7-8,10H,2H2,1H3;3*1,3-4H2,2H3;

InChI Key

XOQJXUAYLLQEDZ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(C#CC1=CC=CC=C1)OCC

Origin of Product

United States

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